molecular formula C14H22N4O B2596500 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2034343-15-0

1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea

Cat. No.: B2596500
CAS No.: 2034343-15-0
M. Wt: 262.357
InChI Key: JOMNJMZQICQUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a urea bridge connecting a cycloheptyl group to a 2-(pyrimidin-5-yl)ethyl moiety. The pyrimidine ring is a fundamental heterocycle in biology and a versatile scaffold in drug discovery, known for its role in nucleobases and its presence in compounds with a wide range of bioactivities . Urea derivatives, in particular, have been extensively explored as key pharmacophores in the development of potential anticancer agents . Researchers are particularly interested in such structures for their potential to modulate critical biological pathways. For instance, structurally related urea-containing compounds have demonstrated potent anti-proliferative activity against various human cancer cell lines, including lung (H460), liver (HepG2), and breast (MCF-7) cancers, by acting as critical modulators of targets like the orphan nuclear receptor Nur77, which plays a key role in cell survival and apoptosis . The integration of the pyrimidine ring further enhances its research value, as this motif is a common feature in known kinase inhibitors, such as those targeting mTOR and PI3K, which are pivotal in cell growth and survival signaling . This makes this compound a valuable chemical tool for researchers investigating new oncotherapeutic strategies, enzyme inhibition, and structure-activity relationships (SAR) in biochemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-cycloheptyl-3-(2-pyrimidin-5-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c19-14(18-13-5-3-1-2-4-6-13)17-8-7-12-9-15-11-16-10-12/h9-11,13H,1-8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMNJMZQICQUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves the following steps:

    Formation of the Pyrimidin-5-yl Ethyl Intermediate: This step involves the preparation of the pyrimidin-5-yl ethyl intermediate through a series of reactions, such as halogenation and subsequent substitution reactions.

    Coupling with Cycloheptyl Isocyanate: The pyrimidin-5-yl ethyl intermediate is then reacted with cycloheptyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of urea, including those with pyrimidine moieties, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting tumor growth and modulating pathways associated with cancer cell survival, such as the phosphatidylinositol 3-kinase (PI3K) pathway .

Antimicrobial Properties

Studies have highlighted the antibacterial activity of urea derivatives against pathogens like Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively combat bacterial infections .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions.

Synthetic Routes

The synthesis typically involves the reaction of cycloheptylamine with 2-(pyrimidin-5-yl)ethyl isocyanate under controlled conditions. Solvents such as dichloromethane or tetrahydrofuran are commonly used to facilitate the reaction. The ability to modify the urea group opens pathways for creating diverse derivatives with tailored properties.

Biological Research

This compound is also being studied for its mechanism of action in biological systems.

Industrial Applications

Beyond its pharmaceutical potential, this compound may find applications in material science and agrochemicals.

Pesticide Development

Similar urea derivatives have been explored for their efficacy as pesticides, particularly against arthropods. The structural characteristics that confer biological activity can be leveraged to develop new pest control agents .

Data Summary Table

Application AreaDescriptionRelevant Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesEffective against various cancer cell lines and bacteria
Organic SynthesisBuilding block for complex organic moleculesSynthesized via cycloheptylamine and pyrimidine derivatives
Biological ResearchMechanism of action studiesModulates enzyme/receptor activity
Industrial ApplicationsPotential use in pesticide developmentEfficacy against pests noted in related compounds

Case Studies and Research Findings

  • A study highlighted the synthesis of urea derivatives showing significant antiproliferative activity against several cancer cell lines, including HCT116 and MCF-7. The results indicated that modifications at specific positions on the pyrimidine ring enhanced biological activity .
  • Another investigation focused on the antibacterial properties of similar urea compounds, demonstrating potent activity against Staphylococcus aureus, with MIC values indicating effectiveness at low concentrations .

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea with structurally or functionally related urea derivatives.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (Predicted)
This compound C₁₄H₂₂N₄O 278.36 Cycloheptyl, pyrimidin-5-yl-ethyl 2.8–3.5 Low (aqueous)
1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea C₁₉H₁₈N₄O₂ 334.38 2-Ethylphenyl, 2-phenoxypyrimidin-5-yl 4.1–4.5 Very low

Notes:

  • LogP: Predicted using fragment-based methods (e.g., XLogP3). The cycloheptyl group in the target compound confers moderate lipophilicity, while the phenoxy group in the comparator increases LogP significantly .
  • Solubility : Both compounds are likely poorly water-soluble due to aromatic and aliphatic hydrocarbon components.

Functional Comparisons

No mechanistic details are provided.

Synthetic Accessibility: The comparator compound () has a CAS number (1396581-12-6) and commercial availability for R&D, indicating established synthesis protocols. The target compound lacks such documentation, suggesting it may be a novel or less-explored derivative.

Biological Activity: No activity data are available for the target compound. In contrast, phenoxypyrimidine-containing ureas (e.g., the comparator) often exhibit nanomolar potency in kinase assays due to their ability to occupy ATP-binding pockets.

Biological Activity

1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which combines a cycloheptyl group with a urea moiety and a pyrimidin-5-yl ethyl group, suggests diverse chemical properties that may translate into significant biological effects.

Chemical Structure and Properties

The compound's molecular formula is C14H20N4OC_{14}H_{20}N_4O, and its structure can be described as follows:

  • Cycloheptyl group : A seven-membered saturated ring that contributes to the compound's hydrophobic character.
  • Pyrimidin-5-yl ethyl group : An aromatic heterocycle that may facilitate interactions with biological targets.
  • Urea moiety : Known for its ability to form hydrogen bonds, potentially enhancing biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Preliminary studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are critical in assessing the compound's efficacy.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.03 - 0.06
Escherichia coli0.06 - 0.12

These values suggest that the compound is significantly effective against these pathogens, comparable to established antibiotics .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties . Studies have demonstrated its ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

Cancer Cell LineIC50 (µM)
MCF-71.75 - 9.46
MDA-MB-2312.00 - 10.00

The compound showed better growth inhibition than the positive control, 5-Fluorouracil, indicating its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Potential binding to cellular receptors could alter signaling pathways relevant to growth and survival in both bacteria and cancer cells.

Further studies using molecular docking techniques are necessary to identify specific targets and binding affinities .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing context for understanding the potential of this compound:

  • Antibacterial Studies : A recent study highlighted that related pyrimidine-based compounds exhibited significant antibacterial activity against MRSA, suggesting structural similarities may confer similar effects .
  • Anticancer Investigations : Compounds with similar urea functionalities have been reported to induce apoptosis in cancer cells through caspase activation, indicating a potential pathway for further exploration with this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea, and how can experimental design optimize yield and purity?

  • Methodology : Begin with urea-forming reactions, such as coupling cycloheptylamine with 2-(pyrimidin-5-yl)ethyl isocyanate under anhydrous conditions. Use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify optimal parameters . Characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical for structural validation, as exemplified in PubChem's deposition protocols for analogous urea derivatives .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology : Combine spectroscopic methods:

  • NMR : Assign cycloheptyl and pyrimidinyl proton environments to verify regiochemistry.
  • HPLC-MS : Monitor purity and detect byproducts (e.g., incomplete urea formation).
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the urea backbone and substituents .

Q. How can researchers predict the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodology : Use computational tools (e.g., COSMO-RS) to estimate partition coefficients (logP\log P) and hydrogen-bonding capacity. Experimentally validate via shake-flask assays under controlled pH and temperature, noting degradation products via LC-MS .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition studies?

  • Methodology :

  • Computational docking : Screen against kinase databases (e.g., PDB) to identify potential binding pockets.
  • Kinase activity assays : Use ADP-Glo™ assays to quantify inhibition of target kinases (e.g., pyrimidine-sensitive kinases).
  • Structure-activity relationship (SAR) : Synthesize analogs with modified cycloheptyl or pyrimidinyl groups to isolate critical pharmacophores .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodology :

  • Meta-analysis : Normalize data using standardized assay conditions (e.g., ATP concentration, buffer composition).
  • Error source identification : Apply multivariate regression to isolate variables (e.g., cell line variability, solvent effects) .

Q. What advanced reactor designs or separation technologies enhance scalability for urea derivatives?

  • Methodology :

  • Membrane reactors : Improve selectivity by removing byproducts (e.g., unreacted isocyanates) during synthesis.
  • Continuous-flow systems : Optimize residence time and temperature gradients to minimize decomposition .

Q. How can computational reaction path searches accelerate the discovery of novel derivatives?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energetics.
  • Machine learning : Train models on existing urea reaction datasets to predict viable synthetic pathways .

Q. What experimental approaches address stability challenges in long-term storage (e.g., hydrolysis, oxidation)?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat, light, and humidity; analyze degradation pathways via LC-MS/MS.
  • Stabilizer screening : Test antioxidants (e.g., BHT) or lyoprotectants (e.g., trehalose) in solid-state formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.